molecular formula C21H24N6O2 B037620 Ethylbenzoprim CAS No. 118344-72-2

Ethylbenzoprim

Cat. No. B037620
M. Wt: 392.5 g/mol
InChI Key: IMIGOGRRRKKZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylbenzoprim is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ethylbenzoprim is a derivative of benzoprim, which is a heterocyclic compound containing a pyrimidine ring.

Scientific Research Applications

Ethylbenzoprim has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.

Mechanism Of Action

The mechanism of action of ethylbenzoprim involves its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for normal brain function. By inhibiting these enzymes, ethylbenzoprim can increase the levels of these neurotransmitters, which can improve brain function and potentially treat diseases such as Alzheimer's and Parkinson's.

Biochemical And Physiological Effects

Ethylbenzoprim has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which can improve brain function. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which can potentially treat diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using ethylbenzoprim in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are important targets for drug development. However, one limitation of using ethylbenzoprim is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethylbenzoprim. One direction is to study its potential therapeutic applications in other diseases such as schizophrenia and depression. Another direction is to study its potential toxicity and develop safer derivatives. Finally, the development of new synthesis methods for ethylbenzoprim can improve its availability for scientific research.
In conclusion, ethylbenzoprim is a promising chemical compound that has potential therapeutic applications in various diseases. Its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase makes it an important target for drug development. However, further research is needed to fully understand its biochemical and physiological effects and develop safer derivatives.

Synthesis Methods

The synthesis of ethylbenzoprim involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is ethylbenzoprim, which can be further purified through recrystallization.

properties

CAS RN

118344-72-2

Product Name

Ethylbenzoprim

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

5-[4-[benzyl(ethyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C21H24N6O2/c1-3-16-19(20(22)25-21(23)24-16)15-10-11-17(18(12-15)27(28)29)26(4-2)13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H4,22,23,24,25)

InChI Key

IMIGOGRRRKKZEC-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(CC)CC3=CC=CC=C3)[N+](=O)[O-]

Other CAS RN

118344-72-2

synonyms

2,4-diamino-5-(4-(N-benzyl-N-ethylamino)-3-nitrophenyl)-6-ethylpyrimidine
ethylbenzoprim

Origin of Product

United States

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